molecular formula C8H5NO4 B6161709 5-(1,3-oxazol-2-yl)furan-2-carboxylic acid CAS No. 106833-81-2

5-(1,3-oxazol-2-yl)furan-2-carboxylic acid

Cat. No.: B6161709
CAS No.: 106833-81-2
M. Wt: 179.13 g/mol
InChI Key: IWNZUIQGYNGFIS-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-oxazol-2-yl)furan-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of furan-2-carboxylic acid with 2-amino-2-oxazoline in the presence of a dehydrating agent . The reaction is usually carried out in an organic solvent such as toluene or acetonitrile at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(1,3-Oxazol-2-yl)furan-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while substitution reactions can introduce amino, hydroxyl, or alkyl groups .

Scientific Research Applications

5-(1,3-Oxazol-2-yl)furan-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(1,3-oxazol-2-yl)furan-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole and furan rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which contribute to its biological activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both oxazole and furan rings in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to compounds with only one of these rings .

Properties

CAS No.

106833-81-2

Molecular Formula

C8H5NO4

Molecular Weight

179.13 g/mol

IUPAC Name

5-(1,3-oxazol-2-yl)furan-2-carboxylic acid

InChI

InChI=1S/C8H5NO4/c10-8(11)6-2-1-5(13-6)7-9-3-4-12-7/h1-4H,(H,10,11)

InChI Key

IWNZUIQGYNGFIS-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=N1)C2=CC=C(O2)C(=O)O

Purity

95

Origin of Product

United States

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